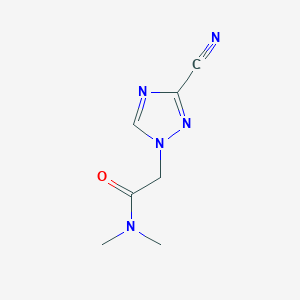![molecular formula C12H14F3NO4S B7567650 2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B7567650.png)
2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid, also known as TFPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFPAA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties.
Wirkmechanismus
The mechanism of action of 2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX enzymes, 2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid has several advantages as a research tool. It is a well-characterized compound that is readily available in high purity. It has also been extensively studied, with a large body of literature available on its properties and applications. However, 2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid also has some limitations as a research tool. It is a relatively expensive compound, which may limit its use in large-scale experiments. It also has limited solubility in aqueous solutions, which may make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for research on 2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid. Another area of interest is the investigation of 2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid's potential applications in the treatment of other diseases, such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits anti-inflammatory, analgesic, and antipyretic properties, and has a favorable safety profile. While it has several advantages as a research tool, it also has some limitations. Nevertheless, there are several potential future directions for research on 2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid, which may lead to the development of new and improved drugs and therapies for various diseases.
Synthesemethoden
The synthesis of 2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with propylamine in the presence of a base such as triethylamine. The resulting product is purified by recrystallization to obtain 2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid has also been shown to have analgesic and antipyretic properties by inhibiting the production of prostaglandins.
Eigenschaften
IUPAC Name |
2-[propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO4S/c1-2-7-16(8-11(17)18)21(19,20)10-6-4-3-5-9(10)12(13,14)15/h3-6H,2,7-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSAGGBNPRHGFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)S(=O)(=O)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7567575.png)
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7567579.png)

![2-chloro-N-[4-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7567594.png)

![5-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)thiophene-2-carboxylic acid](/img/structure/B7567618.png)
![N-methyl-N-[(4-methylsulfanylphenyl)methyl]methanesulfonamide](/img/structure/B7567624.png)


![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567644.png)
